![molecular formula C16H13ClN4 B5608502 1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone](/img/structure/B5608502.png)
1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
Synthesis Analysis
The synthesis of phthalazinylhydrazones involves the reaction of phthalazine derivatives with hydrazine, leading to various hydrazones depending on the reaction conditions. For instance, the reaction of 1-chloro- and 1,4-dichloro-2-methylphthalazinium salts with hydrazine yields hydrazones and azines of 2-methylphthalazones, with the product ratio dependent on the reaction specifics (Buzykin et al., 1977).
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular structure of related compounds, such as acetone N-methyl-N-(4-chloro-1-phthalazinyl)hydrazone and its bisulfate, revealing details about bond rotations and the pyramidal nature of the amino nitrogen atom (Litvinov et al., 1982).
Chemical Reactions and Properties
Phthalazinylhydrazones participate in various chemical reactions, demonstrating unique reactivities with metal ions. For example, certain phthalazinylhydrazones have been identified as effective chromogenic reagents for nickel, forming complexes extractable into organic solvents (Odashima et al., 1987).
Physical Properties Analysis
The physical properties of phthalazinylhydrazones, such as solubility and crystallinity, can vary significantly depending on the specific substituents and structural features. For instance, polymers containing phthalazinone moieties exhibit excellent solubility in common organic solvents and outstanding thermal properties (Cheng et al., 2007).
Chemical Properties Analysis
The chemical properties of phthalazinylhydrazones, such as their reactivity and stability, are influenced by the nature of their substituents. Changes in the substituents can affect the compound's three-dimensional structure and its behavior in various chemical reactions (Buzykin et al., 1978).
properties
IUPAC Name |
4-chloro-N-[(E)-1-phenylethylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c1-11(12-7-3-2-4-8-12)18-20-16-14-10-6-5-9-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNMZBJJMVNHDA-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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